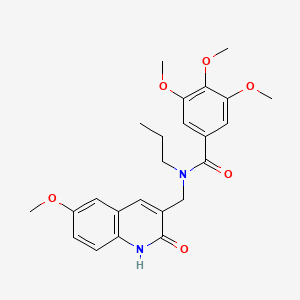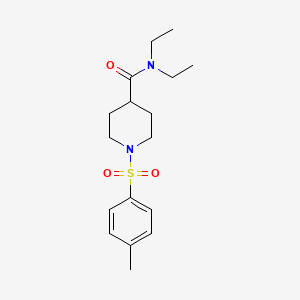
N,N-diethyl-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-tosylpiperidine-4-carboxamide, also known as DTCP, is a molecule that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTCP is a highly potent and selective inhibitor of the protein kinase C (PKC) enzyme, which makes it a valuable tool for studying the role of PKC in various biological processes.
Mecanismo De Acción
N,N-diethyl-1-tosylpiperidine-4-carboxamide inhibits PKC by binding to its regulatory domain, which prevents the enzyme from being activated by its cofactors. This inhibition leads to a decrease in PKC activity and downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of blood clots. In vivo studies have shown that this compound can improve insulin sensitivity, reduce blood pressure, and prevent the development of diabetic neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-tosylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, which allows for precise manipulation of PKC activity. However, this compound also has limitations, including its complex synthesis process and potential off-target effects.
Direcciones Futuras
There are several future directions for research involving N,N-diethyl-1-tosylpiperidine-4-carboxamide, including:
1. Studying the role of PKC in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the potential of this compound as a therapeutic agent for cancer and diabetes.
3. Developing new derivatives of this compound with improved potency and selectivity for PKC.
4. Studying the effects of this compound on other signaling pathways and cellular processes.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of PKC in various biological processes. Its high potency and selectivity for PKC make it a valuable tool for manipulating PKC activity in lab experiments. However, its complex synthesis process and potential off-target effects should be taken into consideration when using it in research. There are several future directions for research involving this compound, including studying its potential therapeutic applications and developing new derivatives with improved properties.
Métodos De Síntesis
N,N-diethyl-1-tosylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of tosylpiperidine with diethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-tosylpiperidine-4-carboxamide has been widely used in scientific research to study the role of PKC in various biological processes. PKC is a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to various diseases such as cancer, diabetes, and neurological disorders. This compound's ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in these diseases.
Propiedades
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-18(5-2)17(20)15-10-12-19(13-11-15)23(21,22)16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJTEKBNYBWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
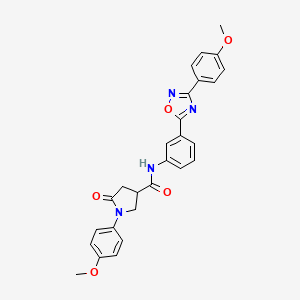
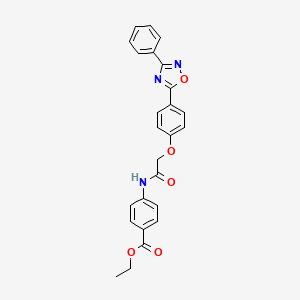

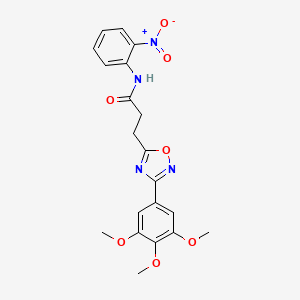
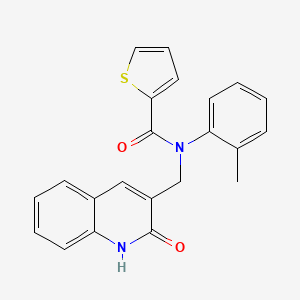
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
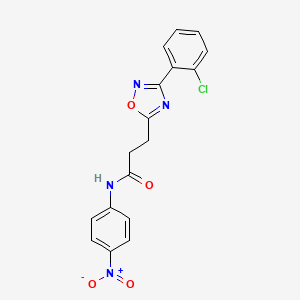




![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
